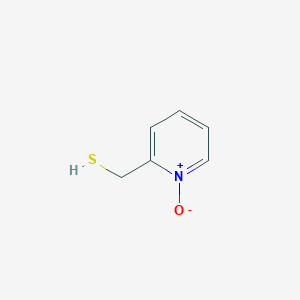
(1-Oxidopyridin-1-ium-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxidopyridin-1-ium-2-yl)methanethiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a thiol group that makes it highly reactive and useful in various chemical reactions.
Mechanism Of Action
The mechanism of action of (1-Oxidopyridin-1-ium-2-yl)methanethiol involves its reaction with thiols in biological samples. The compound reacts with thiols to form a highly fluorescent product that can be detected using various analytical techniques. The reaction is highly specific and can be used to detect thiols in complex biological samples.
Biochemical And Physiological Effects
(1-Oxidopyridin-1-ium-2-yl)methanethiol has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. Additionally, (1-Oxidopyridin-1-ium-2-yl)methanethiol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using (1-Oxidopyridin-1-ium-2-yl)methanethiol in lab experiments include its high specificity for thiols, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment to detect its fluorescence.
Future Directions
For research on (1-Oxidopyridin-1-ium-2-yl)methanethiol include its use as a fluorescent probe for the detection of thiols in vivo. Additionally, the compound could be further explored for its potential as an anticancer agent. Further research could also focus on the development of new synthesis methods for (1-Oxidopyridin-1-ium-2-yl)methanethiol that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis method of (1-Oxidopyridin-1-ium-2-yl)methanethiol involves the reaction of pyridine with methanethiol in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction yields the desired product in good yields. The reaction mechanism involves the oxidation of methanethiol to form a sulfonic acid intermediate, which then reacts with pyridine to form the final product.
Scientific Research Applications
(1-Oxidopyridin-1-ium-2-yl)methanethiol has various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological samples. The compound has also been used as a reagent for the synthesis of various organic compounds. Additionally, (1-Oxidopyridin-1-ium-2-yl)methanethiol has been used as a catalyst in various chemical reactions.
properties
CAS RN |
150282-59-0 |
|---|---|
Product Name |
(1-Oxidopyridin-1-ium-2-yl)methanethiol |
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-2-yl)methanethiol |
InChI |
InChI=1S/C6H7NOS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 |
InChI Key |
PODQOUXRAPIHHY-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CS)[O-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)CS)[O-] |
synonyms |
2-Pyridinemethanethiol,1-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



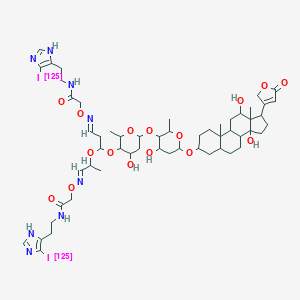
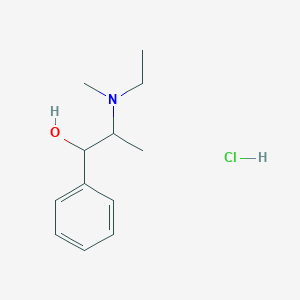

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)
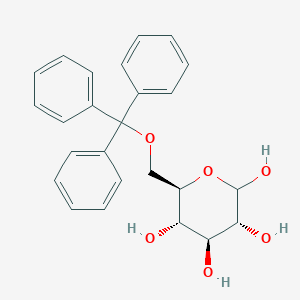
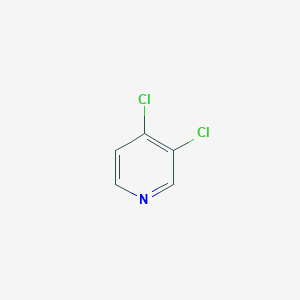
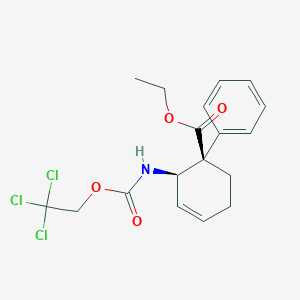
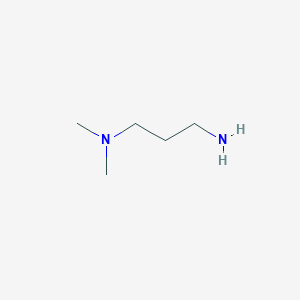

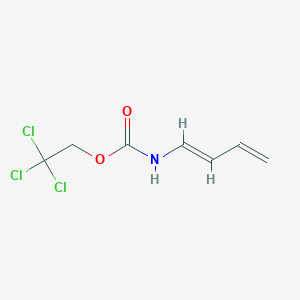

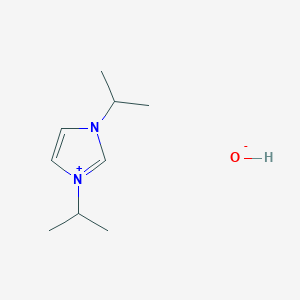
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)